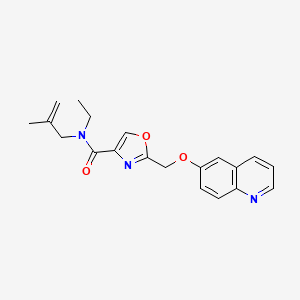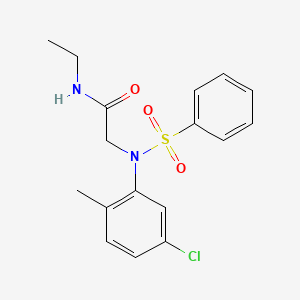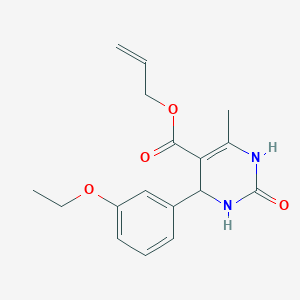![molecular formula C17H19ClO2S B5084145 1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene](/img/structure/B5084145.png)
1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene is an organic compound with a complex structure that includes a chloro-substituted benzene ring, an ethoxyphenoxy group, and a propylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene typically involves multiple steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 3-ethoxyphenol with an appropriate halogenating agent to form 3-ethoxyphenoxy halide.
Preparation of the Propylsulfanyl Intermediate: The next step involves the reaction of the ethoxyphenoxy halide with a propylthiol compound under basic conditions to form the propylsulfanyl intermediate.
Final Coupling Reaction: The final step involves the coupling of the propylsulfanyl intermediate with 1-chloro-4-bromobenzene under suitable conditions, such as the presence of a palladium catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the aromatic ring or the ethoxy group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic or ethoxy derivatives.
Scientific Research Applications
1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Specific pathways and targets may vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-[3-(4-ethoxyphenoxy)propylsulfanyl]benzene
- 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene
- 1-Chloro-4-[3-(3-methoxyphenoxy)propylsulfanyl]benzene
Uniqueness
1-Chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene is unique due to its specific structural features, such as the position of the ethoxy group on the phenoxy ring and the presence of the propylsulfanyl linkage
Properties
IUPAC Name |
1-chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO2S/c1-2-19-15-5-3-6-16(13-15)20-11-4-12-21-17-9-7-14(18)8-10-17/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZALZZXMLOLYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-methyl-2-(4-methylbenzamido)-5-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate](/img/structure/B5084069.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
![N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5084085.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![1-[2-(4-Butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone](/img/structure/B5084101.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)

![1-(2-{[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084127.png)
![4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5084149.png)

![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)

